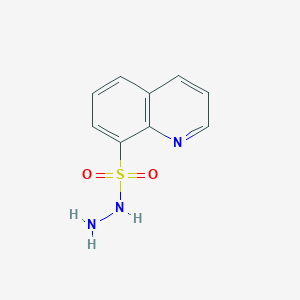
Quinoline-8-sulfonohydrazide
Overview
Description
Quinoline-8-sulfonohydrazide is a chemical compound with the molecular formula C9H9N3O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-8-sulfonohydrazide can be synthesized through the reaction of quinoline-8-sulfonyl chloride with hydrazine hydrate . The reaction typically involves the following steps:
Preparation of Quinoline-8-sulfonyl Chloride: Quinoline is reacted with chlorosulfonic acid to produce quinoline-8-sulfonyl chloride.
Reaction with Hydrazine Hydrate: Quinoline-8-sulfonyl chloride is then reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include controlling the temperature, reaction time, and the molar ratios of the reactants .
Chemical Reactions Analysis
Types of Reactions
Quinoline-8-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-8-sulfonic acid derivatives, hydrazine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Quinoline-8-sulfonohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antitubercular activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-8-sulfonohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme InhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonyl Chloride: A precursor in the synthesis of quinoline-8-sulfonohydrazide.
Quinoline-8-sulfenyl Halides: These compounds undergo similar reactions and have comparable applications.
Quinoline Derivatives: Various quinoline derivatives share similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific sulfonohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel quinoline-based molecules with potential therapeutic applications .
Properties
IUPAC Name |
quinoline-8-sulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-12-15(13,14)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZCZWQSSEHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NN)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














